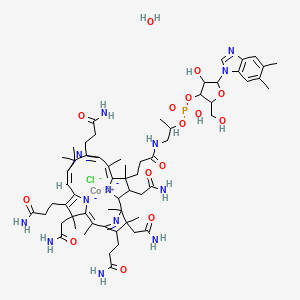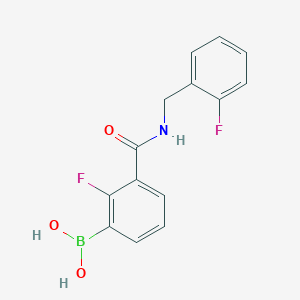
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride is a chemical compound with the molecular formula C11H13NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, which are deuterated (d3), and it exists as a hydrochloride salt. Isoquinoline derivatives are known for their diverse biological activities and are used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Hydrogenation: Isoquinoline undergoes hydrogenation to form 3,4-dihydroisoquinoline.
Methoxylation: The 3,4-dihydroisoquinoline is then subjected to methoxylation at the 6 and 7 positions using methanol-d3 (deuterated methanol) in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinoline compounds.
科学研究应用
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
相似化合物的比较
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the methoxy groups and deuteration.
3,4-Dihydroisoquinoline: A reduced form of isoquinoline without methoxy groups.
6,7-Dimethoxyisoquinoline: A non-deuterated version with methoxy groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern and deuteration, which can influence its chemical and biological properties.
属性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
233.72 g/mol |
IUPAC 名称 |
6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H/i1D3,2D3; |
InChI 键 |
PQXVEYYRJHMTEV-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H].Cl |
规范 SMILES |
COC1=C(C=C2C=NCCC2=C1)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



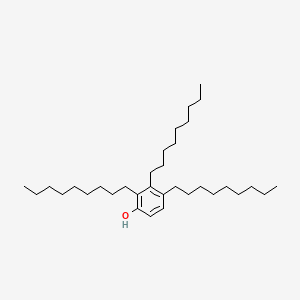
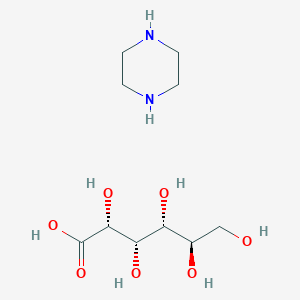
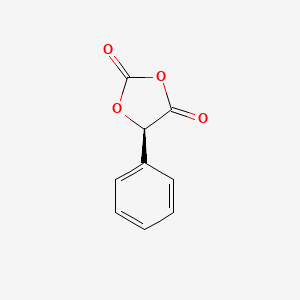
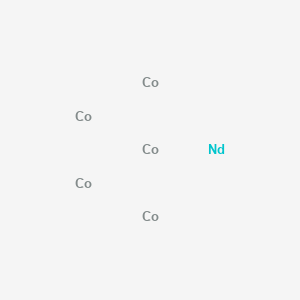
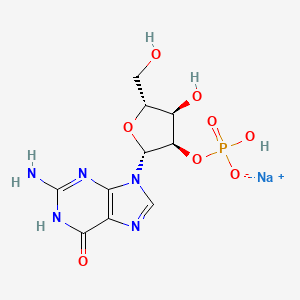
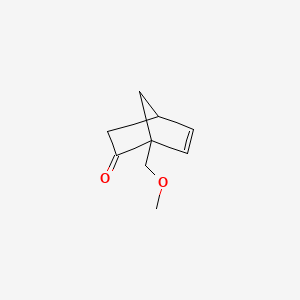
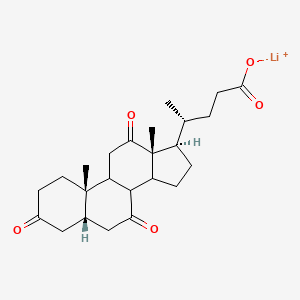
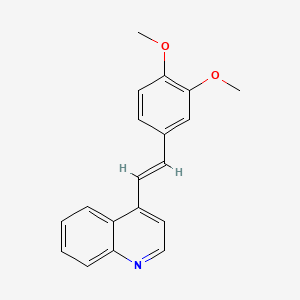
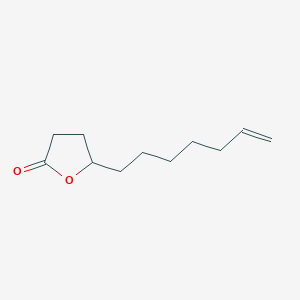

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
